3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
CAS No.: 1219967-58-4
Cat. No.: VC2671678
Molecular Formula: C12H24ClNO
Molecular Weight: 233.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219967-58-4 |
|---|---|
| Molecular Formula | C12H24ClNO |
| Molecular Weight | 233.78 g/mol |
| IUPAC Name | 3-(2-pent-4-enoxyethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H23NO.ClH/c1-2-3-4-9-14-10-7-12-6-5-8-13-11-12;/h2,12-13H,1,3-11H2;1H |
| Standard InChI Key | HROQHSXOBMGSSN-UHFFFAOYSA-N |
| SMILES | C=CCCCOCCC1CCCNC1.Cl |
| Canonical SMILES | C=CCCCOCCC1CCCNC1.Cl |
Introduction
Chemical Identity and Structure
3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is characterized by a piperidine ring with a 2-(4-pentenyloxy)ethyl moiety at the 3-position. The compound exists as a hydrochloride salt, which typically improves solubility in aqueous solutions while maintaining chemical stability for experimental applications.
Basic Identification Parameters
The compound is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1219967-58-4 |
| Molecular Formula | C₁₂H₂₄ClNO |
| Molecular Weight | 233.78 g/mol |
| IUPAC Name | 3-(2-pent-4-enoxyethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H23NO.ClH/c1-2-3-4-9-14-10-7-12-6-5-8-13-11-12;/h2,12-13H,1,3-11H2;1H |
| Standard InChIKey | HROQHSXOBMGSSN-UHFFFAOYSA-N |
| SMILES | C=CCCCOCCC1CCCNC1.Cl |
Table 1: Chemical identification parameters of 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Structural Features
The compound comprises several key structural elements:
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A piperidine heterocyclic ring with a nitrogen atom in the 1-position
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A substitution at the 3-position of the piperidine ring
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A 2-(4-pentenyloxy)ethyl side chain featuring a terminal alkene
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A hydrochloride salt formed with the piperidine nitrogen
This structural configuration is particularly notable as the positioning of the substituent at the 3-position differentiates it from related compounds such as 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride and 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, which may exhibit different biological activities or chemical properties.
Physical and Chemical Properties
As with many piperidine hydrochloride derivatives, 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is expected to possess certain characteristic physical and chemical properties that influence its handling, storage, and potential applications.
Physical State and Solubility
While specific experimental data for this exact compound is limited in the available literature, based on structurally similar compounds, it is likely to exhibit the following properties:
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Physical appearance: White to off-white crystalline solid
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Solubility: Good solubility in water, methanol, and other polar solvents (typical of hydrochloride salts)
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pH in solution: Slightly acidic (characteristic of amine hydrochlorides)
Synthesis and Preparation
| Potential Application | Basis for Consideration |
|---|---|
| Neurological targets | Piperidine derivatives often interact with neurotransmitter systems |
| Enzyme inhibition | Similar structures have demonstrated interactions with enzymes like acetylcholinesterase |
| Drug development intermediates | May serve as a building block for more complex pharmaceutical compounds |
| Receptor modulators | Potential interactions with various receptor systems |
Table 2: Potential applications of 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride in pharmaceutical research
Structure-Activity Relationships
The position of substitution on the piperidine ring (3-position vs. 2-position or 4-position) can significantly affect biological activity and receptor binding profiles. Comparative studies between positional isomers such as 2-[2-(4-Pentenyloxy)ethyl]piperidine and 4-[2-(4-Pentenyloxy)ethyl]piperidine would be valuable for establishing structure-activity relationships for this class of compounds .
Research Context
Comparative Analysis with Isomers
A comparison between 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride and its positional isomers reveals interesting structural variations that may influence biological activity:
| Compound | CAS Number | Distinguishing Feature | Potential Impact on Activity |
|---|---|---|---|
| 3-[2-(4-Pentenyloxy)ethyl]piperidine HCl | 1219967-58-4 | Substitution at 3-position | Moderate steric hindrance, flexible conformation |
| 4-[2-(4-Pentenyloxy)ethyl]piperidine HCl | 1220028-68-1 | Substitution at 4-position | Maximum steric distance from nitrogen, rigid conformation |
| 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl | 1220036-63-4 | Substitution at 2-position | Proximity to nitrogen, potential hydrogen bonding effects |
Table 3: Comparison of positional isomers of [2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Future Research Directions
Several promising avenues for future research on 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride include:
Structure-Activity Relationship Studies
Comprehensive investigation comparing the biological activities of the 2-, 3-, and 4-substituted isomers would provide valuable insights into how positional substitution affects biological activity and binding properties.
Synthetic Methodology Development
Development of more efficient synthetic routes, potentially employing modern techniques such as flow chemistry or catalytic methods, could improve accessibility of this and related compounds for further research.
Biological Target Identification
Screening against various biological targets, particularly neuroreceptors and enzymes, could identify specific mechanisms of action and potential therapeutic applications.
Derivatization Studies
Modification of the terminal alkene or other structural features could generate libraries of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
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